1-(2-Naphthyl)ethanol
Overview
Description
Synthesis Analysis
The synthesis of (R)-1-(1-naphthyl)ethanol through stereoinversion using Candida parapsilosis has been reported, highlighting the potential of whole cell biocatalysis for the stereoinversion of secondary alcohol, yielding (R)-1-(1-naphthyl)ethanol with 100% enantiomeric excess (eeR) and 88% yield under optimized conditions (Amrutkar, S., Banoth, L., & Banerjee, U., 2013). Additionally, lipase-catalyzed kinetic resolution of (±)-1-(1-naphthyl) ethanol under microwave irradiation has been studied, showing promising results for the synthesis of active pharmaceutical intermediates (Yadav, G., & Devendran, S., 2012).
Molecular Structure Analysis
The molecular structure of 1-(2-Naphthyl)ethanol has been studied using IR fluorescence dip spectroscopy and DFT calculations, revealing the existence of two conformers differing by a rotation of the aromatic plane around the C2–Cα axis. These studies provide insight into the gauche conformation of the OH group and the formation of hydrogen-bonded structures with methanol (Barbu-Debus, K., Seurre, N., Lahmani, F., & Zehnacker-Rentien, A., 2002).
Chemical Reactions and Properties
The reactivity of 1-(2-Naphthyl)ethanol and its derivatives in the presence of carboxylic esters involves alkyl–oxygen fission, influenced by substituents such as methoxyl and ethoxyl groups. This reactivity pattern highlights the impact of steric factors and electron release on the alkyl–oxygen heterolysis (Kenyon, J., & Sharan, P., 1966).
Physical Properties Analysis
Studies on jet-cooled complexes of 1-(2-Naphthyl)ethanol with various solvents have revealed detailed insights into its physical properties, such as the formation of hydrogen-bonded structures and the influence of solvent and chromophore interactions on the molecular conformation and stability (Seurre, N., et al., 2004).
Chemical Properties Analysis
The chemical properties of 1-(2-Naphthyl)ethanol, including its enantioselective synthesis and resolution, have been extensively researched. The resolution of (S)-1-(2-naphthyl)ethanol with immobilized pea protein as a new biocatalyst has been demonstrated, offering a novel approach to obtaining high optical purity and yield of the desired enantiomer (Nagaoka, H., & Kayahara, H., 1999).
Scientific Research Applications
Synthesis and Transformation:
- (Amrutkar et al., 2013) reported the synthesis of (R)-1-(1-naphthyl)ethanol through stereoinversion using Candida parapsilosis. This compound serves as a crucial chiral substrate for synthesizing nonactin and dihydro-(1H)-quinoline-2-one derivatives.
- (Yadav & Devendran, 2012) explored the lipase-catalyzed kinetic resolution of (±)-1-(1-naphthyl) ethanol via transesterification under microwave irradiation, highlighting its potential in the synthesis of active pharmaceutical intermediates (APIs).
Complexation and Molecular Interactions:
- (Murphy et al., 2000) and (Barros et al., 1998) conducted photophysical and theoretical studies on the stereoselective binding of 1-naphthyl-1-ethanol and 2-naphthyl-1-ethanol with β-cyclodextrin. These studies reveal intricate details about the complexation dynamics and interactions of these molecules.
Chiral Building Blocks:
- (Nagaoka & Kayahara, 1999) discussed the production of (S)-1-(2-naphthyl)ethanol using immobilized pea protein. This work highlights the role of 1-(2-naphthyl)ethanol as a chiral building block in organic synthesis.
Spectroscopy and Structural Analysis:
- (Seurre et al., 2004) performed a vibrational study of 2-naphthyl-1-ethanol complexes using IR/UV double resonance spectroscopy. Their work provides insights into the molecular structure and behavior of these complexes.
Application in Catalysis:
- (Qiu et al., 2019) demonstrated the use of 1-(2-naphthyl)ethanol in the asymmetric transfer hydrogenation of ketones, using designed nickel pincer complexes. This showcases its role in catalytic processes.
Optical Resolution and Enantioselectivity:
- (Tang et al., 2014) explored chiral recognition in the complexation dynamics of β-cyclodextrin with enantiomers of 2-naphthyl-1-ethanol, indicating its significance in understanding chiral interactions at a molecular level.
Safety And Hazards
When handling 1-(2-Naphthyl)ethanol, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool, and well-ventilated place .
properties
IUPAC Name |
1-naphthalen-2-ylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRKCRWZRKETCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Naphthyl)ethanol | |
CAS RN |
7228-47-9 | |
Record name | 1-(2-Naphthyl)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7228-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Methylnaphthalene-2-methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007228479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7228-47-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92277 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | α-methylnaphthalene-2-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.846 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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